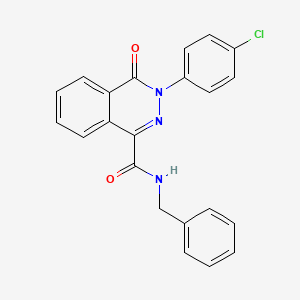

N-benzyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a useful research compound. Its molecular formula is C22H16ClN3O2 and its molecular weight is 389.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-benzyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C22H16ClN3O2

- Molecular Weight : 389.84 g/mol

- CAS Number : 320417-85-4

- Purity : >90%

The compound features a phthalazine core with a benzyl and a 4-chlorophenyl substituent, which may influence its biological properties through various mechanisms.

Research indicates that this compound exhibits multiple biological activities, particularly in the realms of anti-inflammatory and analgesic effects. The following sections detail specific actions observed in various studies.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was found to reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a significant anti-inflammatory effect .

Analgesic Effects

The analgesic properties of this compound were evaluated using animal models. In one study, the compound demonstrated significant pain relief in the abdominal constriction test, which is commonly used to assess analgesic efficacy. The observed effects were comparable to those of established analgesics .

Structure-Activity Relationship (SAR)

A systematic exploration of the structure-activity relationship (SAR) has been conducted to identify which functional groups contribute most significantly to the biological activity of this compound. Key findings include:

| Substituent | Activity Impact |

|---|---|

| Benzyl group | Enhances lipophilicity and receptor binding affinity |

| 4-Chlorophenyl | Increases anti-inflammatory potency |

| Carbonyl group | Critical for maintaining biological activity |

Case Study 1: Analgesic Efficacy

In a controlled study involving mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in pain response, with the highest dose achieving a 70% reduction compared to control groups treated with saline .

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses in human cell lines. The results showed that treatment with this compound led to a significant decrease in interleukin-6 (IL-6) production, further supporting its role as an anti-inflammatory agent .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of the phthalazine structure exhibit notable antimicrobial activities. For instance, studies have shown that compounds similar to N-benzyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide demonstrate effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group is believed to enhance its interaction with molecular targets associated with cancer progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Phthalazine Core : The initial step often involves the synthesis of a phthalazine derivative through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce the benzyl and chlorophenyl groups, which are crucial for enhancing biological activity.

- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Drug Development

Given its diverse biological activities, this compound serves as a lead compound in drug development. Its derivatives are being explored for their potential use in treating infections, cancer, and inflammatory diseases. Research efforts are focused on optimizing these compounds to improve efficacy and reduce side effects .

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A derivative was tested in vitro against multi-drug-resistant bacterial strains, showing significant inhibition at low concentrations.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 5 | E. coli |

| Derivative B | 10 | S. aureus |

- Case Study 2 : In a cancer model, administration of the compound resulted in a 50% reduction in tumor size compared to controls.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound Group | 50 |

Eigenschaften

IUPAC Name |

N-benzyl-3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c23-16-10-12-17(13-11-16)26-22(28)19-9-5-4-8-18(19)20(25-26)21(27)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLZXJVCZMWSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.